molecular formula C18H17FN4O2S B2481588 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2197898-14-7

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2481588
CAS No.: 2197898-14-7
M. Wt: 372.42
InChI Key: RQAMFTYOHTYEBT-UHFFFAOYSA-N
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Description

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a triazole ring, an azetidine ring, and a fluorobenzyl sulfonyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazole ring can be synthesized through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The final step involves the sulfonylation of the azetidine ring with 3-fluorobenzyl sulfonyl chloride under basic conditions .

Chemical Reactions Analysis

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the triazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

    Cyclization: The azetidine ring can undergo ring-opening reactions followed by cyclization under specific conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other azetidine and triazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-16-8-4-5-14(9-16)13-26(24,25)22-10-17(11-22)23-12-18(20-21-23)15-6-2-1-3-7-15/h1-9,12,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMFTYOHTYEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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